molecular formula C9H13NO3 B8575240 2-Hydroxymethyl-5-propoxy-pyridin-4-ol

2-Hydroxymethyl-5-propoxy-pyridin-4-ol

Cat. No.: B8575240
M. Wt: 183.20 g/mol
InChI Key: OOMDPWYPCJYKSK-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-propoxy-pyridin-4-ol is a pyridine derivative characterized by three distinct substituents on its aromatic ring:

  • Position 2: A hydroxymethyl group (-CH₂OH), contributing hydrogen-bonding capacity and polarity.
  • Position 4: A hydroxyl group (-OH), enhancing acidity and solubility in polar solvents.
  • Position 5: A propoxy group (-OCH₂CH₂CH₃), introducing lipophilicity and steric bulk.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(hydroxymethyl)-5-propoxy-1H-pyridin-4-one

InChI

InChI=1S/C9H13NO3/c1-2-3-13-9-5-10-7(6-11)4-8(9)12/h4-5,11H,2-3,6H2,1H3,(H,10,12)

InChI Key

OOMDPWYPCJYKSK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CNC(=CC1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Hydroxymethyl vs. Methoxy at Position 2

  • (4-Methoxypyridin-2-yl)-methanol shares the hydroxymethyl group at position 2 but replaces the target’s hydroxyl at position 4 with methoxy (-OCH₃).

Propoxy vs. Shorter Alkoxy/Methyl Groups at Position 5

  • 2-Methoxy-5-methylpyridin-3-ol substitutes position 5 with methyl (-CH₃), which lacks the ether oxygen and chain length of propoxy. This reduces steric hindrance and lipophilicity compared to the target compound.
  • 3-Amino-5-methoxypyridin-4-ol•2HCl uses methoxy at position 5, offering shorter chain length and lower hydrophobicity than propoxy.

Hydroxyl at Position 4 vs. Other Substituents

  • The hydroxyl group at position 4 distinguishes the target compound from analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, which lacks substitution at position 4. This hydroxyl enhances acidity (pKa ~8–10 for pyridinols) and may improve metal-chelating capacity.

Hypothetical Property Implications

  • Solubility : The target’s hydroxyl and hydroxymethyl groups favor aqueous solubility, counterbalanced by the propoxy group’s hydrophobicity.
  • Acidity : Position 4 hydroxyl likely renders the compound more acidic than methoxy-substituted analogs.
  • Bioactivity : Propoxy’s lipophilicity may enhance membrane permeability compared to shorter-chain derivatives.

Notes

Evidence Limitations: The Catalog of Pyridine Compounds (2017) provides structural data but lacks experimental properties (e.g., spectroscopic, thermodynamic).

Research Gaps : Experimental studies on solubility, stability, and bioactivity are needed to validate hypotheses derived from structural comparisons.

Diverse Substituent Effects: Minor changes in substituent position or chain length (e.g., methoxy vs. propoxy) can significantly alter physicochemical and biological profiles, warranting systematic investigation.

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